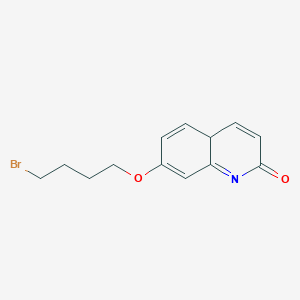
7-(4-bromobutoxy)-4aH-quinolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4-Bromobutoxy)-4aH-quinolin-2-one is a chemical compound with the molecular formula C13H16BrNO2 It is a derivative of quinolinone, characterized by the presence of a bromobutoxy group at the 7th position of the quinolinone ring
Métodos De Preparación
The synthesis of 7-(4-bromobutoxy)-4aH-quinolin-2-one typically involves the alkylation of 7-hydroxy-quinolinone with 1,4-dibromobutane. The reaction is carried out in the presence of a base, such as potassium carbonate, and a phase transfer catalyst to enhance the reaction efficiency . The reaction mixture is heated to facilitate the formation of the desired product, which is then isolated and purified through standard techniques such as recrystallization.
Análisis De Reacciones Químicas
7-(4-Bromobutoxy)-4aH-quinolin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobutoxy group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The quinolinone ring can undergo oxidation or reduction under appropriate conditions, altering the oxidation state of the nitrogen atom and the overall electronic structure of the molecule.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents such as potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Aplicaciones Científicas De Investigación
7-(4-Bromobutoxy)-4aH-quinolin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs such as aripiprazole, which is used to treat schizophrenia
Mecanismo De Acción
The mechanism of action of 7-(4-bromobutoxy)-4aH-quinolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as an intermediate in the synthesis of aripiprazole, it contributes to the drug’s ability to modulate neurotransmitter activity in the brain. The compound’s bromobutoxy group allows it to form specific interactions with target molecules, influencing their activity and function .
Comparación Con Compuestos Similares
7-(4-Bromobutoxy)-4aH-quinolin-2-one can be compared with other quinolinone derivatives, such as:
7-(4-Bromobutoxy)-3,4-dihydro-2(1H)-quinolinone: This compound is similar in structure but differs in the hydrogenation state of the quinolinone ring.
7-(4-Bromobutoxy)quinolin-2(1H)-one: Another closely related compound with slight variations in the substitution pattern .
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromobutoxy group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H14BrNO2 |
|---|---|
Peso molecular |
296.16 g/mol |
Nombre IUPAC |
7-(4-bromobutoxy)-4aH-quinolin-2-one |
InChI |
InChI=1S/C13H14BrNO2/c14-7-1-2-8-17-11-5-3-10-4-6-13(16)15-12(10)9-11/h3-6,9-10H,1-2,7-8H2 |
Clave InChI |
UHIDITNEOFIHOH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=NC(=O)C=CC21)OCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


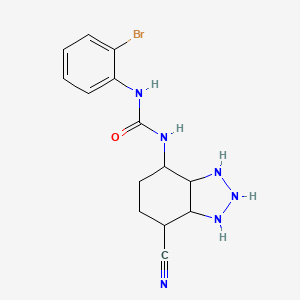
![3,9b-Dihydropyrimido[5,4-b]indol-4-one](/img/structure/B12357213.png)
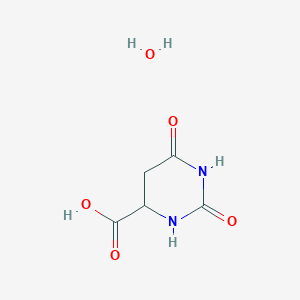
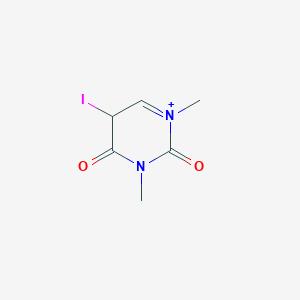

![4bH-pyrido[2,3-b]indol-2-amine](/img/structure/B12357238.png)
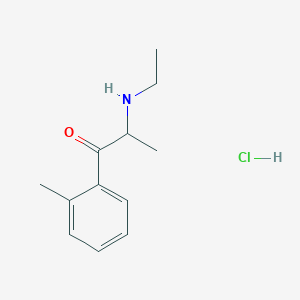
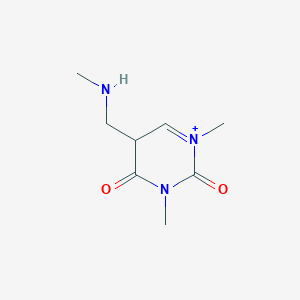
![1,1-dimethyl-3aH-furo[3,4-c]pyridine-3,4-dione](/img/structure/B12357248.png)
![2-[4-(Trifluoromethyl)phenyl]-1,2,3,4a,5,7,8,8a-octahydrothiopyrano[4,3-d]pyrimidin-4-one](/img/structure/B12357253.png)
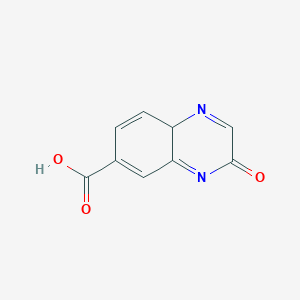
![2-Imino-6-methylpyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12357265.png)
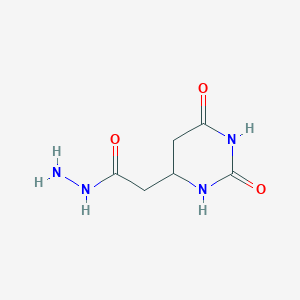
![Pyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B12357282.png)
